![molecular formula C10H5BrF6O B3031527 2,4-Bis(trifluoromethyl)phenacyl bromide CAS No. 435271-21-9](/img/structure/B3031527.png)
2,4-Bis(trifluoromethyl)phenacyl bromide
Overview
Description
2,4-Bis(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C10H5BrF6O and a molecular weight of 335.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(trifluoromethyl)phenacyl bromide can be represented by the SMILES string: C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr . This indicates that the compound has a benzene ring with two trifluoromethyl groups and a phenacyl bromide group attached to it .Physical And Chemical Properties Analysis
2,4-Bis(trifluoromethyl)phenacyl bromide has a molecular weight of 335.04 . It has a refractive index of n20/D 1.451 (lit.) and a density of 1.637 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthetic Chemistry and Organic Synthesis
2,4-Bis(trifluoromethyl)phenacyl bromide serves as a versatile building block in organic synthesis. Its trifluoromethyl groups enhance the reactivity of adjacent functional groups, making it useful for constructing complex molecules. Researchers employ it in the synthesis of pharmaceutical intermediates, agrochemicals, and other fine chemicals. Notably, it participates in the synthesis of β-keto sulfones via the Rap-Stoermer condensation reaction .
Safety and Hazards
2,4-Bis(trifluoromethyl)phenacyl bromide is considered hazardous. It is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)6-2-1-5(9(12,13)14)3-7(6)10(15,16)17/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHHNKHZXTMTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381127 | |
Record name | 2,4-Bis(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)phenacyl bromide | |
CAS RN |
435271-21-9 | |
Record name | 2,4-Bis(trifluoromethyl)phenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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